Azide-PEG5-Tos
Overview
Description
Azide-PEG5-Tos, also known as Azido-PEG5-Tosylate, is a compound that contains an azide group and a tosyl group linked through a linear polyethylene glycol (PEG) chain. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions . This compound is widely used in bioconjugation, drug delivery, and other scientific research applications due to its unique chemical properties .
Mechanism of Action
Azide-PEG5-Tos: A Detailed Mechanism of Action
This compound is a fascinating compound with a wide range of applications in the field of bio-conjugation . This article will delve into the mechanism of action of this compound, providing a comprehensive understanding of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound is primarily used as a crosslinking reagent . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via Click Chemistry .
Mode of Action
This compound contains an azide group and a tosyl group . The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of a stable triazole linkage via Click Chemistry . This reaction allows for the creation of complex structures through the linking of different molecules, which can have significant downstream effects depending on the nature of the molecules being linked.
Pharmacokinetics
This compound contains a hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the target molecule and the this compound . This linkage can be used to create complex structures in bio-conjugation applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Alkyne, BCN, or DBCO groups in the environment can affect the compound’s ability to form triazole linkages . Additionally, the solubility of this compound in aqueous media can be influenced by the pH and ionic strength of the solution .
Biochemical Analysis
Biochemical Properties
Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in this compound can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making this compound an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, this compound enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in this compound can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that this compound maintains its functionality for several months when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower dosages, this compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in this compound enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that this compound can reach its target sites and participate in biochemical reactions effectively.
Subcellular Localization
This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG5-Tos is typically synthesized through a series of organic reactions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reactions are usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization . The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG5-Tos undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage (CuAAC reaction).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO or BCN without the need for a catalyst.
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions.
Nucleophiles: Various nucleophiles can be used in substitution reactions involving the tosyl group.
Major Products Formed
Triazole Linkages: Formed in Click Chemistry and SPAAC reactions.
Substituted PEG Derivatives: Formed in nucleophilic substitution reactions.
Scientific Research Applications
Azide-PEG5-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Azide-PEG3-Tosylate: Contains a shorter PEG chain but similar functional groups.
Azide-PEG8-Tosylate: Contains a longer PEG chain but similar functional groups.
Azide-PEG5-NHS: Contains an azide group and an NHS ester instead of a tosyl group.
Uniqueness
Azide-PEG5-Tos is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility in aqueous media . The combination of azide and tosyl groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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